Cas no 385392-57-4 (2-(7-hexyl-1,3-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)sulfanylacetamide)

2-(7-hexyl-1,3-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)sulfanylacetamide 化学的及び物理的性質
名前と識別子
-
- 2-((7-hexyl-1,3-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)thio)acetamide
- Acetamide, 2-[(7-hexyl-2,3,6,7-tetrahydro-1,3-dimethyl-2,6-dioxo-1H-purin-8-yl)thio]-
- 2-(7-hexyl-1,3-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)sulfanylacetamide
-
- インチ: 1S/C15H23N5O3S/c1-4-5-6-7-8-20-11-12(17-14(20)24-9-10(16)21)18(2)15(23)19(3)13(11)22/h4-9H2,1-3H3,(H2,16,21)
- InChIKey: LDIWTOLZRKTHCM-UHFFFAOYSA-N
- SMILES: C(N)(=O)CSC1=NC2=C(N1CCCCCC)C(=O)N(C)C(=O)N2C
じっけんとくせい
- 密度みつど: 1.38±0.1 g/cm3(Predicted)
- Boiling Point: 588.4±60.0 °C(Predicted)
- 酸度系数(pKa): 15.29±0.40(Predicted)
2-(7-hexyl-1,3-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)sulfanylacetamide Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F1167-0139-2μmol |
2-[(7-hexyl-1,3-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)sulfanyl]acetamide |
385392-57-4 | 90%+ | 2μl |
$57.0 | 2023-05-17 | |
Life Chemicals | F1167-0139-5μmol |
2-[(7-hexyl-1,3-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)sulfanyl]acetamide |
385392-57-4 | 90%+ | 5μl |
$63.0 | 2023-05-17 | |
Life Chemicals | F1167-0139-15mg |
2-[(7-hexyl-1,3-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)sulfanyl]acetamide |
385392-57-4 | 90%+ | 15mg |
$89.0 | 2023-05-17 | |
Life Chemicals | F1167-0139-20mg |
2-[(7-hexyl-1,3-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)sulfanyl]acetamide |
385392-57-4 | 90%+ | 20mg |
$99.0 | 2023-05-17 | |
Life Chemicals | F1167-0139-10μmol |
2-[(7-hexyl-1,3-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)sulfanyl]acetamide |
385392-57-4 | 90%+ | 10μl |
$69.0 | 2023-05-17 | |
Life Chemicals | F1167-0139-2mg |
2-[(7-hexyl-1,3-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)sulfanyl]acetamide |
385392-57-4 | 90%+ | 2mg |
$59.0 | 2023-05-17 | |
Life Chemicals | F1167-0139-4mg |
2-[(7-hexyl-1,3-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)sulfanyl]acetamide |
385392-57-4 | 90%+ | 4mg |
$66.0 | 2023-05-17 | |
Life Chemicals | F1167-0139-30mg |
2-[(7-hexyl-1,3-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)sulfanyl]acetamide |
385392-57-4 | 90%+ | 30mg |
$119.0 | 2023-05-17 | |
Life Chemicals | F1167-0139-3mg |
2-[(7-hexyl-1,3-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)sulfanyl]acetamide |
385392-57-4 | 90%+ | 3mg |
$63.0 | 2023-05-17 | |
Life Chemicals | F1167-0139-10mg |
2-[(7-hexyl-1,3-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)sulfanyl]acetamide |
385392-57-4 | 90%+ | 10mg |
$79.0 | 2023-05-17 |
2-(7-hexyl-1,3-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)sulfanylacetamide 関連文献
-
1. Carbon monoxide and carbon dioxide insertion chemistry of f-block N-heterocyclic carbene complexes†‡Polly L. Arnold,Anne I. Germeroth,Gary S. Nichol,Ronan Bellabarba,Robert P. Tooze Dalton Trans., 2013,42, 1333-1337
-
Kun Dou,Fabiao Yu,Yuxia Liu,Lingxin Chen,Ziping Cao,Tao Chen,Yulin Li Chem. Sci., 2017,8, 7851-7861
-
Valerie G. Brunton,Duncan Graham,Karen Faulds Analyst, 2020,145, 7225-7233
-
Reem Mousa,Shifra Lansky,Gil Shoham,Norman Metanis Chem. Sci., 2018,9, 4814-4820
-
Samuel Bernard,Chrystelle Salameh,Philippe Miele Dalton Trans., 2016,45, 861-873
-
Shigeto Fukushima,Michiaki Kumagai,Aki Inoue,Peng Mi,Kazuko Toh,Yuji Morimoto,Nobuhiro Nishiyama Biomater. Sci., 2016,4, 826-838
-
Qianying Zhang,Wenjing Wang,Shan Huang,Sha Yu,Tingting Tan,Jun-Jie Zhu Chem. Sci., 2020,11, 1948-1956
2-(7-hexyl-1,3-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)sulfanylacetamideに関する追加情報
Introduction to 2-(7-hexyl-1,3-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)sulfanylacetamide (CAS No. 385392-57-4)
2-(7-hexyl-1,3-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)sulfanylacetamide (CAS No. 385392-57-4) is a complex organic compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound belongs to the class of purine derivatives and is characterized by its unique structural features and potential biological activities. The compound's structure includes a hexyl chain, dimethyl groups, and a sulfanylacetamide moiety, which collectively contribute to its distinct chemical properties and biological functions.
The chemical structure of 2-(7-hexyl-1,3-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)sulfanylacetamide is particularly noteworthy due to its potential as a lead compound in the development of novel therapeutic agents. Recent studies have highlighted its role in modulating various biological processes, including enzyme inhibition and receptor binding. These properties make it a valuable candidate for further investigation in drug discovery and development.
In terms of its chemical synthesis, 2-(7-hexyl-1,3-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)sulfanylacetamide can be synthesized through a series of well-defined steps involving the coupling of appropriate precursors. The synthesis typically involves the formation of the purine core followed by the introduction of the hexyl and dimethyl groups. The final step involves the attachment of the sulfanylacetamide moiety to achieve the desired compound. This synthetic route has been optimized to ensure high yields and purity, making it suitable for large-scale production.
The biological activity of 2-(7-hexyl-1,3-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)sulfanylacetamide has been extensively studied in various in vitro and in vivo models. Research has shown that this compound exhibits potent inhibitory effects on specific enzymes involved in metabolic pathways. For example, it has been reported to inhibit adenosine deaminase (ADA), an enzyme that plays a crucial role in purine metabolism and immune function. This inhibition can have significant therapeutic implications for conditions such as immunodeficiency disorders and certain types of cancer.
Beyond its enzymatic activity, 2-(7-hexyl-1,3-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)sulfanylacetamide has also been investigated for its potential as an anti-inflammatory agent. Studies have demonstrated that it can reduce inflammation by modulating the activity of pro-inflammatory cytokines and other mediators. This property makes it a promising candidate for the treatment of inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease.
The pharmacokinetic properties of 2-(7-hexyl-1,3-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)sulfanylacetamide have also been evaluated to assess its suitability as a therapeutic agent. Preclinical studies have shown that it exhibits favorable absorption, distribution, metabolism, and excretion (ADME) profiles. The compound is well-absorbed after oral administration and has a reasonable half-life in vivo. These characteristics suggest that it could be effectively delivered as an oral medication.
In addition to its therapeutic potential, 2-(7-hexyl-1,3-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)sulfanylacetamide has also been explored for its use in diagnostic applications. Its ability to bind selectively to certain receptors or enzymes makes it a useful tool for imaging techniques such as positron emission tomography (PET). This application could provide valuable insights into disease progression and treatment efficacy.
The safety profile of 2-(7-hexyl-1,3-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro–1H–purin–8–yl)sulfanylacetamide has been extensively evaluated in preclinical studies. Toxicity assessments have shown that it is generally well-tolerated at therapeutic doses with minimal adverse effects. However, further clinical trials are necessary to fully establish its safety and efficacy in human subjects.
In conclusion, 2-(7-hexyl–1,3–dimethyl–2,6–dioxo–2,3,6,7–tetrahydro–1H–purin–8–yl)sulfanylacetamide (CAS No. 385392–57–4) represents a promising compound with diverse biological activities and potential therapeutic applications. Its unique chemical structure and favorable pharmacological properties make it an attractive candidate for further research and development in the pharmaceutical industry.
385392-57-4 (2-(7-hexyl-1,3-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)sulfanylacetamide) Related Products
- 82351-05-1(3,4-dichlorophenyl propenylisobutylamide)
- 10431-96-6(4,5-Dihydro-2-(2-naphthalenyl)oxazole)
- 2228982-92-9(3-(2-chloropyridin-3-yl)-1,1,1-trifluoropropan-2-one)
- 951956-76-6(7-methoxy-N-(4-sulfamoylphenyl)methyl-1-benzofuran-2-carboxamide)
- 878727-01-6(8-(2,3-dimethylphenyl)-1,7-dimethyl-3-(2-oxopropyl)-1H,2H,3H,4H,8H-imidazo1,2-gpurine-2,4-dione)
- 2248375-59-7(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 4-oxo-4H,5H,6H,7H,8H-furo[3,2-c]azepine-2-carboxylate)
- 20469-65-2(1-Bromo-3,5-dimethoxybenzene)
- 41653-72-9(2(1H)-Naphthalenone,1,7-dihydroxy-1,6- dimethyl-4-(1-methylethyl)-,(1R)-)
- 1261612-19-4(2,4-Bis(perfluorophenyl)-5-nitropyridine)
- 868775-42-2(tert-butyl cis-2,3,3a,4,5,9b-hexahydropyrrolo[3,2-c]quinoline-1-carboxylate)




